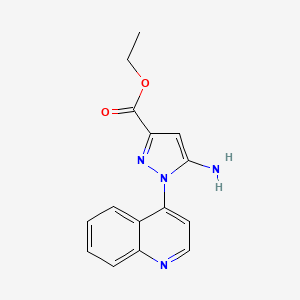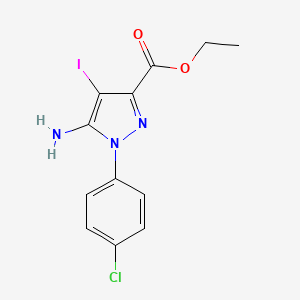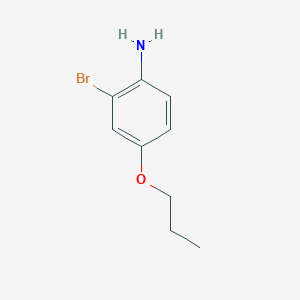
Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes an ethyl ester group, an amino group, a cyclohexyl ring, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by functionalization to introduce the amino, cyclohexyl, and iodide groups.
Formation of the Pyrazole Core: The initial step often involves the cyclization of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Iodine Atom: The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Amino Group Addition: The amino group is typically introduced via nucleophilic substitution reactions.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for ester hydrolysis.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated products or other substituted derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl ring provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1-phenyl-4-iodopyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group, affecting its hydrophobicity and binding properties.
Ethyl 5-amino-1-cyclohexyl-4-bromopyrazole-3-carboxylate: Bromine instead of iodine, which may alter its reactivity and biological activity.
Ethyl 5-amino-1-cyclohexyl-4-chloropyrazole-3-carboxylate: Chlorine instead of iodine, leading to different chemical and physical properties.
Propriétés
IUPAC Name |
ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXLMKYNGJPJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951500.png)













